molecular formula C9H9NO B1348813 1-Phenylazetidin-2-one CAS No. 5099-95-6

1-Phenylazetidin-2-one

Cat. No. B1348813
CAS RN: 5099-95-6
M. Wt: 147.17 g/mol
InChI Key: OPISVEPYALEQJT-UHFFFAOYSA-N
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Scientific Research Applications

Specific Scientific Field

Pharmaceuticals and Medicinal Chemistry

Summary of the Application

1-Phenylazetidin-2-one is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One derivatives . These derivatives have shown promising anticancer, antimicrobial, and antioxidant potential .

Methods of Application or Experimental Procedures

The derivatives were prepared by exploiting the biological potential of 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .

Results or Outcomes

The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines . The results of this research are not specified in the source .

Synthesis of 3-Pyrrole-Substituted 2-Azetidinones

Specific Scientific Field

Organic and Medicinal Chemistry

Summary of the Application

1-Phenylazetidin-2-one is used in the synthesis of 3-pyrrole-substituted 2-azetidinones . These compounds are important in organic and medicinal chemistry .

Methods of Application or Experimental Procedures

A green and practical method for the synthesis of these compounds using catalytic amounts of molecular iodine under microwave irradiation has been developed .

Results or Outcomes

The results of this research are not specified in the source .

Synthesis of Phenazines

Specific Scientific Field

Organic and Medicinal Chemistry

Summary of the Application

1-Phenylazetidin-2-one is used in the synthesis of phenazines . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Methods of Application or Experimental Procedures

The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .

Results or Outcomes

The results of this research are not specified in the source .

Safety And Hazards

When handling 1-Phenylazetidin-2-one, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak7.


Future Directions

The novel derivative of β-lactams of Imidazole phenylazetidin-2-ones are an important class of heterocycles, having potential biological importance due to their unique features8. This suggests that further research and development in this area could lead to the discovery of new compounds with significant biological activities.


properties

IUPAC Name

1-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPISVEPYALEQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341181
Record name 1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylazetidin-2-one

CAS RN

5099-95-6
Record name 1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
N Pirahmadi, M Fazeli, A Zarghi, A Salimi… - Toxicological & …, 2015 - Taylor & Francis
… )-3-phenoxy-1-phenylazetidin-2-one were tested with MTT assay. … -1-phenylazetidin-2-one. Our results showed that 4-(4-(methylsulfonyl)phenyl)-3-phenoxy-1-phenylazetidin-2-one …
Number of citations: 7 www.tandfonline.com
D Ülkü, F Ercan, V Güner - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
In molecules of C15H10NOCl3, the four-membered lactam ring is nearly planar, with a C—N bond length of 1.367 (4) Å in the amide group and C—C distances of 1.535 (5) and 1.566 (5…
Number of citations: 9 scripts.iucr.org
H Arefi, N Naderi, ABI Shemirani… - Archiv Der …, 2020 - Wiley Online Library
A new series of 1,4‐diarylazetidin‐2‐one derivatives (β‐lactams) were designed and synthesized to evaluate their biological activities as selective cyclooxygenase‐2 (COX‐2) inhibitors…
Number of citations: 10 onlinelibrary.wiley.com
H Arefi, A Zarghi - Medicinal Chemistry Research, 2013 - Springer
A new series of 3-phenoxyazetidin-2-ones (β-lactams) were designed and synthesized for the evaluation as selective cyclooxygenase-2 (COX-2) inhibitors. In vitro COX-1 and COX-2 …
Number of citations: 8 link.springer.com
S KANO, T EBATA, S SHIBUYA - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
… gave 3—(2—hydroxybenzyl)—1—phenylazetidin—2-one (8). … (2—nitro— benzylidene)—1—phenylazetidin—2—one (15), … , gave 3—(2—aminobenzyl)—1-phenylazetidin—2—one (16). …
Number of citations: 21 www.jstage.jst.go.jp
Y KAWASHIMA, M SATO, Y HATADA… - Chemical and …, 1990 - jstage.jst.go.jp
… In the course of the further investigation of 4-substituted-1-phenyl-2-azetidinones, we have synthesized (E)-3(2-hydroxypropylidene)-4-methyl-1-phenylazetidin-2-one (11) to examine …
Number of citations: 8 www.jstage.jst.go.jp
M Bakthadoss, J Srinivasan… - Australian Journal of …, 2013 - CSIRO Publishing
… pressure and the crude product thus obtained was purified by column chromatography (15 % ethyl acetate in hexanes) which afforded the (E)-3-benzylidene-1-phenylazetidin-2-one (7a…
Number of citations: 12 www.publish.csiro.au
S Meenakshisundaram, M Manickam… - J. Chem. Pharm …, 2016 - academia.edu
A novel series of 4, 4'-(1, 4-phenylene) bis (3-chloro-1-azetidin-2-one)(11-20) and 4, 4'-(1, 3-phenylene) bis (4-methoxyphenylazetidin-2-one)(23, 26) along with azetidinone-Schiff base …
Number of citations: 6 www.academia.edu
S Kano, S Shibuya, T Ebata - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… [prepared by cyclisation of ethyl P-anilinobutyrate (3a)l with cyclohexanone by the method previously reported,4 afforded 3-cyclohexylidene-4-methyl-1 -phenylazetidin-2one (5a). …
Number of citations: 3 pubs.rsc.org
PJ Rao, SM Krishna, M Umamahesh, PR Reddy - 2016 - researchgate.net
… derivatives by the condensation of (Z)-N-(1-(1H-imidazol-1-yl)-2-morpholinoethylidene) benzenamine with 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenylazetidin-2-one. …
Number of citations: 0 www.researchgate.net

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